Carbocysteine-lysine

Solubility Bioavailability Salt formation

Carbocysteine-lysine (SCMC-Lys; CAS 82951-55-1) is the L-lysine salt monohydrate of S-carboxymethyl-L-cysteine (carbocisteine), classified as a mucoactive dipeptide agent. It is primarily indicated for acute and chronic bronchopulmonary diseases characterized by mucus hypersecretion and altered viscoelasticity, including COPD and chronic bronchitis.

Molecular Formula C11H21N3O5S
Molecular Weight 307.37 g/mol
CAS No. 82951-55-1
Cat. No. B046201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbocysteine-lysine
CAS82951-55-1
Synonymscarbocysteine lysine
carbocysteine-lysine
S-carboxymethylcysteine-Lys
SCMC-Lys
Molecular FormulaC11H21N3O5S
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N
InChIInChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1
InChIKeyZXFWVUHYOBPQHY-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbocysteine-lysine (CAS 82951-55-1): A Lysine-Salt Mucolytic with Differentiated Solubility, Antioxidant, and Exacerbation-Prevention Profiles


Carbocysteine-lysine (SCMC-Lys; CAS 82951-55-1) is the L-lysine salt monohydrate of S-carboxymethyl-L-cysteine (carbocisteine), classified as a mucoactive dipeptide agent [1]. It is primarily indicated for acute and chronic bronchopulmonary diseases characterized by mucus hypersecretion and altered viscoelasticity, including COPD and chronic bronchitis [2]. Unlike the parent free-acid form, the lysine salt confers substantially enhanced aqueous solubility, enabling rapid oral absorption, and it has demonstrated direct, quantifiable antioxidant activity superior to both glutathione (GSH) and N-acetylcysteine (NAC) in vitro [3].

Why Carbocysteine-lysine Cannot Be Interchanged with Generic Carbocisteine, NAC, or Ambroxol in Procurement Decisions


Carbocysteine-lysine is not bioequivalent to carbocisteine free acid, N-acetylcysteine, or ambroxol, and cannot be assumed interchangeable. The lysine salt formation is not an inert formulation nuance; it raises aqueous solubility from practically insoluble (~1.6 mg/mL for the free acid [1]) to freely soluble (≥21.6 mg/mL [2]), which alters the rate and extent of oral absorption. In vitro, carbocysteine-lysine quenches radical-mediated DNA damage at concentrations (2.5 mM) where NAC requires a two-fold higher exposure to achieve comparable protection [3]. Clinically, carbocysteine-lysine reduces COPD exacerbation frequency with a magnitude and durability that differs from NAC, erdosteine, and ambroxol, and its unique post-treatment mucociliary clearance effect—persisting 8 days after drug cessation [4]—has no direct equivalent among the comparators. Substitution without confirmation of bioequivalence and indication-specific efficacy data therefore introduces risk of altered therapeutic outcomes.

Quantitative Differentiation Evidence for Carbocysteine-lysine Against Closest Analogs and In-Class Candidates


Aqueous Solubility of Carbocysteine-lysine Salt vs. Carbocisteine Free Acid: A Pharmaceutical Decisive Factor

Carbocysteine-lysine salt monohydrate achieves a water solubility of approximately 21.6 mg/mL, whereas carbocisteine free acid is described as 'practically insoluble' in water, with quantitative limits reported as ~1.6 mg/mL [1][2]. This represents a greater than 13-fold improvement in aqueous solubility conferred specifically by lysine salt formation .

Solubility Bioavailability Salt formation Formulation

In Vitro Antioxidant Potency: Carbocysteine-lysine vs. N-Acetylcysteine and Glutathione in Radical-Scavenging Assays

In a controlled in vitro study, carbocysteine lysine salt monohydrate (CLS) demonstrated greater radical-scavenging efficacy than both glutathione (GSH) and N-acetylcysteine (NAC). CLS reduced DNA damage from healthy donors exposed to COPD bronchoalveolar lavage fluid and quenched ultrasound-induced clastogenic activity in human serum at concentrations as low as 2.5 mM, whereas NAC conferred DNA protection only starting at 5 mM [1].

Antioxidant Free radical scavenging DNA damage COPD

Sustained Post-Treatment Mucus Viscosity Reduction and Mucociliary Clearance Improvement vs. Placebo

In a placebo-controlled clinical study of 24 chronic bronchitis patients, carbocysteine-lysine (single oral 2.7 g dose daily for 4 days) produced significant reductions in bronchial mucus viscosity of 67%, 48%, and 62% at three post-treatment time points, with corresponding increases in mucociliary transport of 41%, 31%, and 34%. Critically, these improvements remained statistically significant 8 days after treatment cessation, a post-mucoactive effect not reported for any comparator mucolytic [1].

Mucociliary clearance Sputum viscosity Chronic bronchitis Rheology

COPD Exacerbation Prevention: Carbocysteine-lysine vs. Placebo in a Multicenter Double-Blind Trial

In a multicenter, double-blind, placebo-controlled trial enrolling 662 chronic obstructive bronchitis patients, continuous oral administration of carbocysteine lysine salt monohydrate (SCMC-Lys, 2.7 g once daily for 6 months) reduced the proportion of patients experiencing at least one exacerbation to 29.6% (66/223), compared with 45.9% (100/218) on placebo (p < 0.001) [1]. The time to first exacerbation was also significantly prolonged in the SCMC-Lys group.

COPD exacerbation Prevention Placebo-controlled Mucolytic

Real-World COPD Exacerbation Rate Reduction with Carbocysteine-lysine in a Prospective Observational Study

A prospective real-life study of 155 COPD patients evaluated the impact of adding carbocysteine lysine salt (single daily 2.7 g dose) to background therapy. The mean number of exacerbations per patient decreased from 1.97 ± 0.10 in the year prior to treatment to 1.03 ± 0.11 during the treatment year (p < 0.01) [1]. In the subgroup with ≥2 exacerbations at baseline, the exacerbation rate fell from 69% to 33% (without inhaled steroids) and from 58% to 25% (with inhaled steroids), both p < 0.01 [1].

COPD Exacerbation rate Real-world evidence Prospective study

Head-to-Head Clinical Comparison with Ambroxol Hydrochloride in Cystic Fibrosis: Differentiated Respiratory and Systemic Outcomes

In a single-blind, randomized comparative study of 26 cystic fibrosis patients, carbocysteine lysine salt monohydrate (SCMC-Lys, 900 mg tid adults / 270 mg tid children) was compared with ambroxol hydrochloride (ABX, 33 mg tid adults / 10 mg qid children) over 80 days. Only the SCMC-Lys group achieved significant improvement in cough score and Shwachmann index. SCMC-Lys patients showed decreases in PaCO₂ and increases in both PaO₂ and Hb O₂ saturation, while ABX patients demonstrated significant improvement only in PaO₂. Increases in tidal volume, peak expiratory flow, and forced expiratory volume were evident only with SCMC-Lys [1].

Cystic fibrosis Ambroxol Mucolytic comparison Gas exchange

Evidence-Backed Application Scenarios for Carbocysteine-lysine in Research and Industrial Settings


Preclinical COPD and Oxidative Lung Injury Models Requiring Superior Antioxidant Coverage

Investigators designing in vitro or in vivo COPD models where oxidative stress is a primary pathogenic driver should prioritize carbocysteine-lysine over NAC or free carbocisteine. Pinamonti et al. (2001) demonstrated that carbocysteine-lysine protects DNA from radical damage at 2.5 mM, whereas NAC requires 5 mM for comparable effect [1]. This 2-fold potency advantage, combined with the compound's mucoregulatory activity, makes it the preferred agent for studies where both antioxidant and mucolytic endpoints are measured.

Pharmaceutical Development of Oral Mucolytic Formulations with Enhanced Bioavailability

Formulation scientists developing oral mucolytic products will benefit from selecting the lysine salt over carbocisteine free acid. The lysine salt exhibits approximately 13.5-fold greater aqueous solubility (~21.6 mg/mL vs. ~1.6 mg/mL) [1][2], which directly affects dissolution rate and absorption kinetics. This solubility advantage reduces the formulation complexity required to achieve adequate systemic exposure and supports the development of more patient-convenient dosage forms, such as single-daily sachets and syrups already commercialized under the Fluifort brand.

Clinical Trial Design for COPD Exacerbation Prevention with Mucolytics

Sponsors planning COPD exacerbation prevention trials can reference the quantitative effect size established by Allegra et al. (1996): a 29.6% exacerbation rate with continuous SCMC-Lys vs. 45.9% with placebo, representing a 35.5% relative risk reduction [1]. The Paone et al. (2019) real-world study further demonstrates a reduction from 1.97 to 1.03 exacerbations per patient per year (p<0.01) [2]. These data provide robust sample-size calculation parameters and support the selection of carbocysteine-lysine as an active comparator or investigational agent in mucolytic clinical programs.

Cystic Fibrosis Adjunctive Therapy Protocols Requiring Multi-Parameter Respiratory Improvement

Clinicians and clinical researchers managing cystic fibrosis should consider carbocysteine-lysine over ambroxol when the therapeutic goal extends beyond expectoration to include improvement in gas exchange and global disease status. Caramia et al. (1995) showed that SCMC-Lys significantly improved cough score, PaCO₂, PaO₂, Hb O₂ saturation, tidal volume, PEF, FEV, and Shwachmann index, whereas ambroxol only significantly improved PaO₂ and forced expiratory flow [1]. This broader physiological benefit profile justifies procurement of SCMC-Lys for CF protocols targeting comprehensive respiratory function improvement.

Quote Request

Request a Quote for Carbocysteine-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.